molecular formula C30H46N4O4 B1673049 Hemiasterlin CAS No. 157207-90-4

Hemiasterlin

Cat. No.: B1673049
CAS No.: 157207-90-4
M. Wt: 526.7 g/mol
InChI Key: KQODQNJLJQHFQV-MKWZWQCGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of hemiasterlin involves several key steps. One notable method includes the use of Evans oxazolidinone to produce an enantiomerically pure tetramethyltryptophan unit . This highly linear route has a longest linear sequence of 17 steps. Another approach utilizes an N-benzothiazole-2-sulfonyl protecting group for peptide bond formation, resulting in a 13-step sequence . Additionally, a convergent multicomponent strategy featuring a four-component Ugi reaction has been employed to synthesize this compound efficiently .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for scalable production.

Chemical Reactions Analysis

Chemical Reactivity

Nucleophilicity Hemiasterlin is considered a strong nucleophile based on its nucleophilicity index (N), which is calculated from the energy of the highest occupied molecular orbital (HOMO) .

Analogs and Derivatives

Bioisosteres Researchers have synthesized bioisosteric analogs of this compound, modifying the structure to explore new biological activities . For example, the indole moiety has been replaced with benzofuran and naphthalene groups .

Simplified Derivatives New simplified this compound derivatives have been synthesized by replacing the methyl group or the indol group with other groups .

Biological Activity and ADCs

Antimitotic Activity this compound acts as an antimitotic agent by disrupting microtubule dynamics, leading to mitotic arrest and cell death . It exhibits sub-nanomolar potency against several cancer cell lines .

Antibody-Drug Conjugates (ADCs) this compound and its synthetic analog taltobulin have been used as cytotoxic payloads in antibody-drug conjugates (ADCs) . These ADCs show sub-nanomolar cytotoxicity against HER2-expressing cancer cells .

Cytotoxicity

This compound and its analogs exhibit cytotoxicity against various cancer cell lines . The half maximal inhibitory concentration (IC50) values for this compound and taltobulin against different cell lines are shown in Table 1 .

Table 1. IC50 Values of this compound and Taltobulin Against Cancer Cell Lines

CompoundSKBR3 (HER2+)BT474 (HER2+)MCF7 (HER2−)
This compound0.180.150.37
Taltobulin1.121.403.00
ADC0.0860.27>50
ADC0.250.45>50

Note: Each data point is an average of independent triplicates .

Scientific Research Applications

Anticancer Activity

Hemiasterlin exhibits remarkable cytotoxicity against various cancer cell lines, with studies reporting sub-nanomolar potency. Its mechanism of action primarily involves binding to tubulin, thereby inhibiting microtubule polymerization and inducing mitotic arrest. This property positions this compound as a promising candidate for cancer treatment.

Development of Analogues

To enhance the therapeutic efficacy and reduce side effects, various this compound analogues have been synthesized. These derivatives have shown improved potency and specificity against cancer cells.

Notable Derivatives

  • BF65 and BF78 : These new derivatives have been developed with low nanomolar potency against cancer cells, demonstrating enhanced antitumor activity compared to the original compound .
  • Taltobulin (HTI-286) : A synthetic analogue that retains the potent cytotoxic properties of this compound and has been evaluated for use in ADCs .

Antibody-Drug Conjugates (ADCs)

The unique properties of this compound make it an attractive payload for ADCs, which leverage antibodies to deliver cytotoxic agents directly to cancer cells.

ADC Efficacy

  • Recent studies have demonstrated that ADCs incorporating this compound derivatives exhibit sub-nanomolar cytotoxicity against HER2-expressing cancer cells while sparing antigen-negative cells . This selectivity enhances the therapeutic index of these conjugates.

Case Studies

Several case studies illustrate the effectiveness of this compound and its analogues in preclinical models:

Study ReferenceCell LineTreatmentObservations
A549 (lung carcinoma)BF65/BF78Induced monopolar spindles; potent inhibition of tubulin polymerization
Morris hepatoma 3924AHTI-286Significant reduction in S phase; effective tumor growth inhibition in vivo

Biological Activity

Hemiasterlin is a marine-derived tripeptide known for its potent biological activity, particularly as an antimitotic agent. This article explores the biological activity of this compound, focusing on its mechanisms, cytotoxicity, and potential therapeutic applications based on recent research findings.

This compound is composed of three highly modified amino acids, which contribute to its unique biological properties. Its mechanism of action involves the inhibition of microtubule polymerization, similar to other well-known agents like vinblastine and nocodazole. This inhibition leads to cell cycle arrest in the G2-M phase and subsequent apoptosis in cancer cells .

Cytotoxicity Profile

Recent studies have demonstrated that this compound exhibits sub-nanomolar potency against various human cancer cell lines. The following table summarizes the IC50 values for this compound and its analogs against different cancer cell lines:

CompoundCell LineIC50 (nM)
This compoundKB8.2
Hep-G217.8
MCF742.3
HTI-286KU-70.2 mg/mL (equivalent to MMC)
TaltobulinSKBR3Sub-nanomolar
BT474Sub-nanomolar

The data indicates that this compound and its derivatives, such as HTI-286 and Taltobulin, possess significant cytotoxic effects across various cancer cell lines, making them promising candidates for further development in cancer therapy .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the effects of HTI-286 on bladder cancer cells showed that it inhibited cell proliferation and induced apoptosis effectively. The compound was administered intravesically in a mouse model, demonstrating significant tumor growth delay compared to controls .
  • Synthetic Analogues : Research on new bioisosteric analogues of this compound revealed that several derivatives exhibited strong cytotoxic activity against tumor cell lines (KB, Hep-G2, MCF7). Notably, analogs 17b and 17f showed comparable efficacy to paclitaxel, a standard chemotherapeutic agent .
  • Mechanistic Insights : this compound's ability to disrupt microtubule dynamics was highlighted in studies showing that it competes with vinblastine for binding sites on tubulin. This property is crucial for its role as an antimicrotubule agent .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Hemiasterlin’s antimitotic effects?

this compound’s antimitotic activity is typically evaluated using in vitro cancer cell lines (e.g., HeLa, MCF-7) to measure microtubule disruption and mitotic arrest via immunofluorescence or flow cytometry. In vivo models, such as xenograft tumors in mice, validate efficacy and toxicity. Prioritize cell lines with low P-glycoprotein expression to avoid efflux-mediated resistance .

Q. How can researchers synthesize this compound analogs with modified N-terminal regions?

Key steps include:

  • Coupling reactions : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies for N-terminal modifications.
  • Cyclization : Introduce non-natural amino acids via microwave-assisted cyclization to enhance stability.
  • Characterization : Validate purity (>95%) via HPLC and confirm structures using NMR and mass spectrometry .

Q. What assays are critical for assessing this compound’s microtubule-disrupting activity?

  • Tubulin polymerization assays : Monitor inhibition via turbidity measurements.
  • Cell cycle analysis : Use propidium iodide staining to quantify G2/M arrest.
  • Immunofluorescence microscopy : Visualize microtubule network disruption using α/β-tubulin antibodies .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s efficacy across cancer cell lines?

Contradictions may arise from variations in:

  • Drug efflux pumps : Screen for P-glycoprotein expression (e.g., via Western blot).
  • Microtubule isoform composition : Use qPCR to assess βIII-tubulin levels, linked to resistance.
  • Prohibitin 2 mutations : Sequence prohibitin 2 (e.g., C. elegans phb-2 mutants) to identify resistance mechanisms .

Q. What strategies overcome P-glycoprotein-mediated resistance in this compound analogs?

  • Analog design : Incorporate bulky substituents (e.g., aromatic groups) to reduce P-glycoprotein recognition.
  • Combination therapy : Co-administer with efflux pump inhibitors (e.g., verapamil).
  • In vitro validation : Use resistant cell lines (e.g., NCI/ADR-RES) to test efficacy .

Q. How to design a study assessing synergistic effects of this compound with other microtubule inhibitors?

  • Experimental setup : Use a checkerboard assay to calculate combination indices (CI) for drug pairs (e.g., this compound + paclitaxel).
  • Mechanistic validation : Perform live-cell imaging to observe microtubule dynamics.
  • Statistical analysis : Apply the Chou-Talalay method for synergy quantification .

Q. Methodological Guidance

Q. What are best practices for characterizing new this compound derivatives?

  • Structural confirmation : Use 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).
  • Purity assessment : Require ≥95% purity via reverse-phase HPLC.
  • Biological validation : Include dose-response curves (IC50_{50}) in ≥3 cell lines .

Q. How to ensure reproducibility in this compound synthesis and bioactivity assays?

  • Detailed protocols : Document reaction conditions (temperature, solvent ratios) and purification steps.
  • Positive controls : Use established analogs (e.g., HTI-286) for bioactivity comparisons.
  • Data sharing : Deposit synthetic procedures in open-access repositories (e.g., Zenodo) .

Q. How to frame research questions using the FINER criteria for this compound studies?

  • Feasible : Ensure access to marine sponge extracts or synthetic precursors.
  • Novel : Explore understudied targets (e.g., prohibitin 2 interactions).
  • Ethical : Adhere to institutional guidelines for animal studies.
  • Relevant : Align with clinical needs (e.g., overcoming taxane resistance) .

Q. What are effective ways to present this compound data in manuscripts?

  • Figures : Use color-coded microtubule images to show disruption (avoid overcrowding with structures).
  • Tables : Summarize IC50_{50} values and synergy indices.
  • Supplementary data : Include raw NMR spectra and dose-response curves in supporting information .

Properties

CAS No.

157207-90-4

Molecular Formula

C30H46N4O4

Molecular Weight

526.7 g/mol

IUPAC Name

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-(1-methylindol-3-yl)butanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

InChI

InChI=1S/C30H46N4O4/c1-18(2)23(16-19(3)28(37)38)34(11)27(36)25(29(4,5)6)32-26(35)24(31-9)30(7,8)21-17-33(10)22-15-13-12-14-20(21)22/h12-18,23-25,31H,1-11H3,(H,32,35)(H,37,38)/b19-16+/t23-,24-,25-/m1/s1

InChI Key

KQODQNJLJQHFQV-MKWZWQCGSA-N

SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CN(C2=CC=CC=C21)C)NC

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CN(C2=CC=CC=C21)C)NC

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CN(C2=CC=CC=C21)C)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hemiasterlin;  NSC695242;  Milnamide B;  (-)-Hemiasterlin;  NSC-695242;  NSC 695242; 

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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